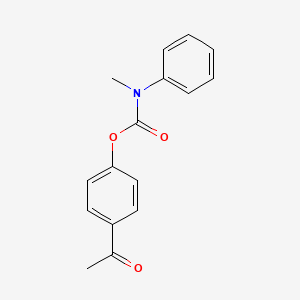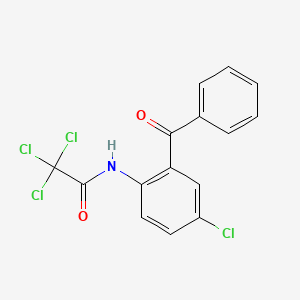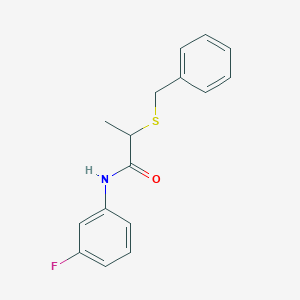![molecular formula C20H24N2O3 B4022139 Methyl 3-[(4-tert-butylbenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B4022139.png)
Methyl 3-[(4-tert-butylbenzoyl)-pyridin-2-ylamino]propanoate
Overview
Description
Methyl 3-[(4-tert-butylbenzoyl)-pyridin-2-ylamino]propanoate: is an organic compound with the molecular formula C15H21NO3 . It is a derivative of propanoic acid and contains a pyridine ring, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-tert-butylbenzoyl)-pyridin-2-ylamino]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzoic acid and pyridine-2-ylamine.
Esterification: The 4-tert-butylbenzoic acid is esterified with methanol to form methyl 4-tert-butylbenzoate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-tert-butylbenzoyl)-pyridin-2-ylamino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-[(4-tert-butylbenzoyl)-pyridin-2-ylamino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-tert-butylbenzoyl)-pyridin-2-ylamino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: A related compound used in similar applications.
Pyridine-2-ylamine derivatives: Compounds with similar structures and reactivity.
Uniqueness
Methyl 3-[(4-tert-butylbenzoyl)-pyridin-2-ylamino]propanoate stands out due to its unique combination of a tert-butylbenzoyl group and a pyridine ring, providing distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-[(4-tert-butylbenzoyl)-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)16-10-8-15(9-11-16)19(24)22(14-12-18(23)25-4)17-7-5-6-13-21-17/h5-11,13H,12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVATUUXZYTUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4022060.png)
![N-cyclohexyl-2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4022076.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4022092.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4022096.png)

![methyl 5-(4-ethylphenyl)-1-(3-methyl-1-adamantyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4022105.png)
![N-(4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4022107.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4022116.png)
![7,7-dimethyl-N-1-naphthyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4022117.png)

![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N-isopropylbenzamide](/img/structure/B4022129.png)

![methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide](/img/structure/B4022147.png)
![N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide](/img/structure/B4022152.png)
